molecular formula C32H37NO5S B1623757 Levopropoxyphene napsylate anhydrous CAS No. 5714-90-9

Levopropoxyphene napsylate anhydrous

Cat. No.: B1623757
CAS No.: 5714-90-9
M. Wt: 547.7 g/mol
InChI Key: VZPXFHVJUUSVLH-VNJAQMQMSA-N
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Description

Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication that suppresses cough. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s .

Preparation Methods

The synthesis of levopropoxyphene involves several steps:

Industrial production methods typically involve these steps under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Levopropoxyphene napsylate anhydrous undergoes various chemical reactions:

    Reduction: Reduction reactions can alter the functional groups present in the molecule.

    Substitution: It can undergo substitution reactions, particularly at the dimethylamino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Levopropoxyphene napsylate anhydrous has been used in various scientific research applications:

Mechanism of Action

Levopropoxyphene exerts its effects primarily by binding to the sigma-1 receptor, although it binds poorly compared to other antitussives. Unlike its enantiomer dextropropoxyphene, which has analgesic effects, levopropoxyphene is mainly effective as a cough suppressant .

Comparison with Similar Compounds

Levopropoxyphene is compared with its enantiomer dextropropoxyphene and the racemic mixture propoxyphene:

    Dextropropoxyphene: Has significant analgesic effects and is used as a pain reliever.

    Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.

Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects .

Properties

CAS No.

5714-90-9

Molecular Formula

C32H37NO5S

Molecular Weight

547.7 g/mol

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid

InChI

InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1

InChI Key

VZPXFHVJUUSVLH-VNJAQMQMSA-N

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

5714-90-9

Origin of Product

United States

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